N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride
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Overview
Description
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group and a piperazinylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process parameters are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide
- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide
Comparison: N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and binding properties compared to its methoxy, chloro, and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-5-3-12(4-6-13)16-14(18)11-17-9-7-15-8-10-17;/h3-6,15H,2,7-11H2,1H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMNVYUACTHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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